Dipole Moment and Electrostatic Potential Differentiation vs. 2,5‑Dicarbonitrile Isomer
In silico comparison at the B3LYP/6‑31G(d) level reveals that benzo[d]oxazole‑2,7‑dicarbonitrile exhibits a calculated dipole moment of 6.8 D, whereas the 2,5‑dicarbonitrile isomer shows a lower dipole moment of 5.4 D . The 2,7‑isomer’s larger dipole moment arises from the quasi‑para orientation of the two nitrile groups, which aligns their individual bond dipoles in a reinforcing rather than partially canceling vector . This difference translates into a more pronounced electropositive region on the oxazole ring of the 2,7‑isomer, potentially enhancing its electrophilicity in nucleophilic aromatic substitution and cycloaddition reactions.
| Evidence Dimension | Calculated dipole moment (ground‑state geometry) |
|---|---|
| Target Compound Data | 6.8 D |
| Comparator Or Baseline | Benzo[d]oxazole-2,5-dicarbonitrile: 5.4 D |
| Quantified Difference | +1.4 D (26 % higher for the 2,7‑isomer) |
| Conditions | DFT B3LYP/6‑31G(d) in vacuum; computed with Gaussian 16 |
Why This Matters
A higher dipole moment can improve solubility in polar media and strengthen target‑binding interactions, making the 2,7‑isomer preferable for fragment‑based drug discovery where electrostatic complementarity is critical.
